Receptor Binding Profile: 5-HT2A/D2 Binding Ratio Differentiation from Risperidone
9-OH-risperidone exhibits a significantly different 5-HT2A/D2 receptor binding ratio compared to its parent compound risperidone. Although both compounds show high affinity for 5-HT2A and D2 receptors, the binding ratio is quantifiably distinct, with risperidone demonstrating a lower 5-HT2A/D2 binding ratio than paliperidone [1]. This difference is attributed to risperidone's higher affinity for 5-HT receptors broadly, a profile that paliperidone does not fit [2].
| Evidence Dimension | 5-HT2A/D2 receptor binding ratio |
|---|---|
| Target Compound Data | Higher 5-HT2A/D2 binding ratio (precise ratio value not specified in source; directional difference established) |
| Comparator Or Baseline | Risperidone: Significantly lower 5-HT2A/D2 binding ratio |
| Quantified Difference | Significantly different (p value not provided; directional finding from comparative review) |
| Conditions | Preclinical receptor binding studies; cloned human receptors and rat brain preparations |
Why This Matters
Different binding ratios predict distinct clinical receptor occupancy patterns, making 9-OH-risperidone the required compound for studies investigating relative 5-HT2A versus D2 contributions to therapeutic or adverse effects.
- [1] Corena-McLeod M. Comparative Pharmacology of Risperidone and Paliperidone. Drugs R D. 2015;15(2):163-74. View Source
- [2] de Leon J, Wynn G, Sandson NB. The pharmacokinetics of paliperidone versus risperidone. Psychosomatics. 2010;51(1):80-8. View Source
